2-(7-(tert-Butoxycarbonyl)-7-azabicyclo[2.2.1]heptan-1-yl)acetic acid is a complex organic compound featuring a bicyclic structure that incorporates nitrogen and a carboxylic acid functional group. This compound is notable for its potential applications in medicinal chemistry, particularly as a building block for synthesizing various bioactive molecules.
The compound is derived from the bicyclic framework of 7-azabicyclo[2.2.1]heptane, which has been extensively studied for its pharmacological properties. The tert-butoxycarbonyl (Boc) group serves as a protective group that enhances the stability and reactivity of the amine during synthetic transformations.
This compound belongs to the class of azabicyclic compounds, which are characterized by their bicyclic structure containing nitrogen. It can be classified under amino acids due to the presence of both an amino and a carboxylic acid functional group.
The synthesis of 2-(7-(tert-Butoxycarbonyl)-7-azabicyclo[2.2.1]heptan-1-yl)acetic acid typically involves several key steps:
The synthesis may involve various techniques such as chromatography for purification, and spectroscopic methods (NMR, IR) for characterization of intermediates and final products. Specific reaction conditions, such as temperature and solvent choice, are critical for optimizing yields and selectivity.
The molecular structure of 2-(7-(tert-Butoxycarbonyl)-7-azabicyclo[2.2.1]heptan-1-yl)acetic acid features:
The molecular formula is , and it has a molecular weight of approximately 239.30 g/mol. The compound's structural representation can be analyzed using computational chemistry methods to predict its three-dimensional conformation.
The compound can undergo several chemical reactions, including:
Each reaction's conditions must be carefully controlled to ensure high yields and purity, often utilizing solvents like dichloromethane or ethanol under reflux conditions.
The mechanism of action for compounds like 2-(7-(tert-Butoxycarbonyl)-7-azabicyclo[2.2.1]heptan-1-yl)acetic acid often relates to their interaction with biological targets:
Studies have shown that similar azabicyclic compounds exhibit significant biological activity, including anti-inflammatory and analgesic effects, suggesting potential therapeutic applications.
The compound has potential applications in several areas:
The construction of the 7-azabicyclo[2.2.1]heptane core for 2-(7-(tert-Butoxycarbonyl)-7-azabicyclo[2.2.1]heptan-1-yl)acetic acid employs distinct strategies. Solution-phase synthesis primarily utilizes the Diels-Alder reaction between pyrrole and acetylene derivatives. For example, methyl acrylate reacts with 1-(tert-butoxycarbonyl)pyrrole under thermal conditions (toluene, 110°C, 48 h) to yield endo/exo-methyl 7-(Boc)-7-azabicyclo[2.2.1]hept-5-ene-2-carboxylates, which are subsequently hydrogenated and hydrolyzed to the target compound [1] [4]. This approach offers simplicity but faces limitations in regioselectivity and moderate yields (typically 50-70%) due to competing exo/endo isomer formation [7].
Solid-phase synthesis anchors carboxylic acid precursors like 7-(tert-Butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-1-carboxylic acid (CAS: 441353-52-2) or its regioisomer 7-(tert-Butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid (CAS: 1221818-81-0) to resins via amide linkages [5] [7]. The bicyclic scaffold is then functionalized through on-resin alkylation at the bridgehead position (C1) using bromoacetic acid derivatives. Key advantages include:
Table 1: Comparison of Synthesis Approaches
Parameter | Solution-Phase | Solid-Phase |
---|---|---|
Yield | 50-70% | 75-85% |
Regioselectivity | Moderate (endo/exo mixtures) | High (controlled anchoring) |
Purification | Chromatography-intensive | Filtration/washes |
Scale-up Feasibility | Cost-effective for >100g | Limited by resin capacity |
Enantioselective routes to the bicyclic core leverage chiral catalysts or auxiliaries:
Critical to optical purity is the bridgehead chirality at C1 and C4, which dictates the spatial orientation of the acetic acid side chain. Kinetic resolutions using lipases (e.g., pig liver esterase) further enrich enantiopurity (>98% ee) of ester precursors before hydrolysis [9].
Table 2: Enantioselective Methods for Bicyclic Core Synthesis
Method | Conditions | ee (%) | Limitations |
---|---|---|---|
Organocatalysis | L-Proline (20 mol%), 25°C, 72h | 88 | Moderate yield (55%) |
Ru(II) Catalysis | Ru-pybox (5 mol%), H₂ (50 psi), 24h | >95 | High catalyst cost |
Enzymatic Resolution | PLE, pH 7.0, 37°C | >98 | Substrate-specific efficiency |
1.3. tert-Butoxycarbonyl (Boc) Protection Strategies in Bicyclic Amino Acid SynthesisBoc protection of the bridgehead nitrogen is essential for preventing undesired nucleophilic reactions during synthesis. Key methodologies include:
Boc stability is pH-dependent: it resists hydrolysis at pH 4–9 (25°C) but degrades rapidly under strong acids (pH <1) or bases (pH >12) [2] [8]. This orthogonal stability enables sequential deprotection when combined with base-labile groups (e.g., Fmoc) in peptide coupling strategies targeting glycine-conjugated derivatives [6].
Table 3: Boc Protection and Deprotection Conditions
Reaction | Conditions | Yield (%) | Functional Group Tolerance |
---|---|---|---|
Protection | Boc₂O (1.1 eq), DMAP (0.1 eq), CH₂Cl₂, 25°C | 98 | Acids, esters, alkenes |
Protection | Boc₂O, HFIP catalyst, H₂O, 25°C | 95 | Amino alcohols |
Deprotection | HCl/dioxane (4M), 25°C, 1h | 90 | Acid-stable groups |
Deprotection | TFA/CH₂Cl₂ (1:1), 0°C, 30 min | 95 | Base-sensitive groups |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1